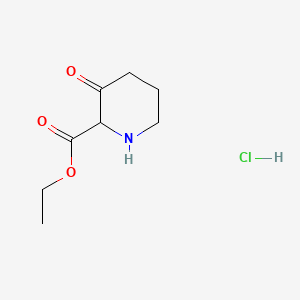

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-oxopiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBDJYOEPAJNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678090 | |

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-62-6 | |

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to the Synthesis of Bioactive Compounds from Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a variety of biological macromolecules. Among the many piperidine-based starting materials, ethyl 3-oxopiperidine-2-carboxylate hydrochloride stands out as a versatile and reactive intermediate, offering multiple points for chemical modification. This technical guide provides an in-depth exploration of the synthesis of diverse bioactive compounds from this valuable precursor, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of novel synthetic strategies.

Core Synthetic Transformations and Bioactive Derivatives

This compound possesses three key functional groups amenable to chemical manipulation: the secondary amine, the ketone at the 3-position, and the ethyl ester at the 2-position. Strategic modification of these sites allows for the construction of a wide range of complex molecular architectures with diverse biological activities.

A crucial first step in many synthetic routes is the protection of the secondary amine. This is typically achieved under standard conditions to prevent unwanted side reactions and to modulate the reactivity of the piperidine ring. Common protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are readily introduced and can be selectively removed later in the synthetic sequence.

Stereoselective Reduction of the 3-Oxo Group: Access to Chiral 3-Hydroxypipecolic Acid Derivatives

One of the most powerful transformations of N-protected ethyl 3-oxopiperidine-2-carboxylate is the stereoselective reduction of the 3-keto group to a hydroxyl group. This creates two new stereocenters and provides access to valuable chiral 3-hydroxypipecolic acid derivatives, which are important components of many biologically active compounds. Dynamic kinetic resolution (DKR) using ketoreductases (KREDs) has emerged as a highly efficient method for achieving this transformation with excellent stereocontrol.[1][2]

Table 1: Ketoreductase-Catalyzed Dynamic Kinetic Resolution of N-Protected Ethyl 3-Oxopiperidine-2-carboxylate [1]

| N-Protecting Group | Ketoreductase (KRED) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Cbz | KRED-P1-B05 | (2S, 3R) | >99% | >99% |

| Cbz | KRED-P2-C02 | (2S, 3S) | 98% | >99% |

| Boc | KRED-P1-H08 | (2R, 3S) | 92% | >99% |

| Boc | KRED-NADH-101 | (2R, 3R) | 94% | >99% |

Experimental Protocol: General Procedure for Ketoreductase-Catalyzed Dynamic Kinetic Resolution [1]

A solution of the N-protected ethyl 3-oxopiperidine-2-carboxylate (1.0 g) in isopropanol (10 mL) is added to a solution of potassium phosphate buffer (100 mM, pH 7.0, 90 mL) containing NAD(P)H cofactor (1 g/L) and glucose dehydrogenase (GDH) for cofactor recycling. The reaction is initiated by the addition of the selected ketoreductase (lyophilized powder of clarified E. coli lysate). The reaction mixture is stirred at room temperature and the progress is monitored by HPLC. Upon completion, the mixture is extracted with ethyl acetate, and the organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired 3-hydroxypipecolic acid ethyl ester.

The resulting chiral 3-hydroxypipecolic acid derivatives are valuable intermediates for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and conformationally constrained peptide mimics.

Caption: Workflow for the synthesis of bioactive molecules via stereoselective reduction.

Synthesis of Fused Piperidine Heterocycles

The presence of the ketone and the ester functionalities in ethyl 3-oxopiperidine-2-carboxylate provides an opportunity for the construction of fused heterocyclic systems. These reactions often proceed through intramolecular condensation or cyclization pathways, leading to novel and conformationally rigid scaffolds of medicinal interest. For instance, treatment of N-protected 3-alkenyl-4-oxopiperidine derivatives, which can be synthesized from related piperidones, with a Lewis acid can induce cyclization to form piperidine derivatives fused with oxygen-containing heterocycles.[1]

Table 2: Synthesis of a Fused Piperidine Derivative

| Reactant | Reagents | Product | Yield |

| tert-butyl 3-(3-((tert-butyldimethylsilyl)oxy)propyl)-4-oxopiperidine-1-carboxylate | BiBr3, Et3SiH | tert-butyl octahydropyrano[4,3-b]pyridine-1(2H)-carboxylate | High |

Experimental Protocol: Synthesis of a Fused Pyrrolo-diazepine System [1]

To a solution of tert-butyl 4-azido-1-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in trifluoroacetic acid, an intramolecular Schmidt reaction is induced. The reaction mixture is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1][3]-diazepine-2-carboxylate.

Caption: General workflow for the synthesis of fused piperidine heterocycles.

Reactions with Organometallic Reagents

The ketone at the 3-position of the piperidine ring is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction allows for the introduction of a wide variety of carbon-based substituents at this position, further expanding the chemical space accessible from this starting material. The reaction of esters with an excess of these powerful nucleophiles typically leads to the formation of tertiary alcohols after a second addition to the intermediate ketone.[4][5]

Table 3: Representative Reaction of an Ester with a Grignard Reagent

| Ester | Grignard Reagent | Product |

| Ethyl Benzoate | Phenylmagnesium Bromide (excess) | Triphenylmethanol |

Experimental Protocol: General Procedure for the Reaction of an Ester with a Grignard Reagent [4]

A solution of the ester in anhydrous diethyl ether is added dropwise to a stirred solution of the Grignard reagent (at least 2 equivalents) in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or crystallization to afford the tertiary alcohol.

Caption: Reaction of the starting material with excess organometallic reagents.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. Its multiple functional groups allow for a variety of chemical transformations, including stereoselective reductions, the formation of fused heterocyclic systems, and the introduction of carbon substituents via organometallic reagents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this piperidine scaffold, paving the way for the discovery of novel therapeutics. The ability to generate chiral centers with high stereocontrol, coupled with the potential for creating complex and rigid molecular architectures, ensures that this compound will remain a key building block in the field of medicinal chemistry for years to come.

References

The Elusive Scaffold: An In-depth Technical Guide to Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] This technical guide focuses on the ethyl 3-oxopiperidine-2-carboxylate hydrochloride scaffold and its closely related analogs as building blocks in drug discovery. While direct literature on the 2-carboxylate isomer is sparse, this paper will provide a comprehensive overview of the synthetic strategies, chemical properties, and therapeutic applications of the broader 3-oxopiperidine carboxylate class of molecules. By examining the well-documented 3-oxo-4-carboxylate and 2-oxo-3-carboxylate isomers, we aim to provide a valuable resource for researchers interested in the potential of this chemical space for the development of novel therapeutics.

Introduction to the 3-Oxopiperidine Carboxylate Scaffold

The 3-oxopiperidine moiety offers a unique combination of a rigid cyclic backbone with a reactive ketone functionality and a key point for diversification through the carboxylate group. This arrangement of functional groups provides a three-dimensional structure that can be tailored to interact with a variety of biological targets. The hydrochloride salt form enhances the solubility and stability of these compounds, making them attractive starting points for library synthesis and lead optimization. While the 2-carboxylate isomer of ethyl 3-oxopiperidine hydrochloride is not extensively reported, its structural isomers have found utility as versatile intermediates in the synthesis of a range of biologically active molecules.

Physicochemical Properties

The physicochemical properties of ethyl 3-oxopiperidine carboxylate hydrochlorides are crucial for their handling, formulation, and pharmacokinetic profiles. The presence of the ester and ketone functionalities, along with the protonated piperidine nitrogen, influences their solubility, lipophilicity, and crystal packing.

| Property | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | Ethyl 2-oxo-3-piperidinecarboxylate |

| CAS Number | 72738-09-1 | 3731-16-6[2] |

| Molecular Formula | C₈H₁₄ClNO₃ | C₈H₁₃NO₃ |

| Molecular Weight | 207.65 g/mol | 171.19 g/mol [2] |

| Appearance | Solid | Crystals[2] |

| Melting Point | Not specified | 80-82 °C[2] |

| Boiling Point | Not specified | 326 °C at 760 mmHg[2] |

| Solubility | pH-dependent in aqueous media | Not specified |

Synthesis and Derivatization Strategies

The synthesis of the 3-oxopiperidine carboxylate core can be achieved through several routes, with the Dieckmann condensation being a prominent method for the cyclization of acyclic precursors. The reactivity of the scaffold allows for a wide range of chemical modifications.

General Synthetic Workflow

The synthesis of functionalized piperidine scaffolds often involves a multi-step process that includes ring formation, functional group manipulation, and diversification.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate (A Dieckmann Condensation Approach)

This method, adapted from patented procedures, demonstrates the formation of the 3-oxopiperidine ring through an intramolecular condensation.[3]

-

Step 1: Preparation of the Acyclic Diester Precursor. N-benzylglycine ethyl ester is reacted with a 4-halobutyrate ester in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., ethanol or toluene) to yield the acyclic diester.

-

Step 2: Dieckmann Condensation. The purified diester is dissolved in an anhydrous solvent (e.g., toluene or THF) and treated with a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to initiate the intramolecular cyclization.

-

Step 3: Work-up and Purification. The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield the N-benzyl-3-oxopiperidine-4-carboxylate.

-

Step 4: Hydrochloride Salt Formation. The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

Applications in Drug Discovery

Although direct examples for the 2-carboxylate isomer are lacking, the broader 3-oxopiperidine scaffold is a key component in a variety of therapeutic agents. The strategic placement of the oxo and carboxylate functionalities allows for the exploration of diverse pharmacophores.

Potential Therapeutic Areas

Derivatives of the 3-oxopiperidine scaffold have been investigated for a range of biological activities. The following diagram illustrates the potential therapeutic applications based on the known activities of related piperidine-containing drugs.

Example of a Biologically Active Analog: A Histone Deacetylase (HDAC) Inhibitor

While not the exact scaffold, a study on benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate demonstrates the potential of the 4-oxopiperidine-2-carboxylate core in designing enzyme inhibitors. This compound was synthesized and evaluated for its in vitro growth inhibitory potency and exhibited good histone deacetylase (HDAC) activity.

| Compound | Target | Activity |

| Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate | Histone Deacetylase (HDAC) | Good in vitro growth inhibitory potency |

Conclusion and Future Directions

The this compound scaffold remains a relatively unexplored area in drug discovery. However, the well-established synthetic routes and diverse biological activities of its structural isomers, particularly the 4-carboxylate and 2-oxo-3-carboxylate analogs, highlight the potential of the 3-oxopiperidine core. Future research efforts could focus on the development of efficient and scalable syntheses for the 2-carboxylate isomer and the subsequent exploration of its chemical space through the generation of diverse libraries of analogs. Such endeavors may lead to the discovery of novel therapeutic agents with unique pharmacological profiles. The versatility of the piperidine scaffold, combined with the strategic placement of functional groups in the 3-oxopiperidine-2-carboxylate core, presents a promising, yet underexplored, opportunity for medicinal chemists.

References

An In-depth Technical Guide to Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride and its Isomers

Disclaimer: Information regarding the specific compound of interest, Ethyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS No. 1253789-62-6), is exceptionally limited in publicly available scientific literature. This guide provides the available data for this compound and presents a comprehensive overview of the closely related and well-documented isomer, Ethyl 2-oxo-3-piperidinecarboxylate , as a valuable reference for researchers, scientists, and drug development professionals. Data for another isomer, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride , is also included for comparative purposes.

Introduction to Piperidine Carboxylates

Piperidine derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and natural products. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse biological activities. Ethyl piperidine carboxylates, in particular, are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules with potential therapeutic applications. This guide focuses on the chemical properties and reactivity of this compound and its related isomers.

Physicochemical Properties

Quantitative data for this compound is scarce. However, a comparison of the available data for its isomers provides insight into the general physicochemical properties of this class of compounds.

| Property | This compound | Ethyl 2-oxo-3-piperidinecarboxylate | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |

| CAS Number | 1253789-62-6[1] | 3731-16-6[2][3] | 72738-09-1 |

| Molecular Formula | C₈H₁₄ClNO₃[1] | C₈H₁₃NO₃[2][3][4] | C₈H₁₄ClNO₃ |

| Molecular Weight | Not Available | 171.19 g/mol [2][4] | 207.65 g/mol |

| Melting Point | Not Available | 80-82 °C[5] | 200-202 °C[6] |

| Boiling Point | Not Available | 326 °C at 760 mmHg[3][5] | Not Available |

| Density | Not Available | 1.118 g/cm³[3][5] | Not Available |

| Appearance | Not Available | White to off-white crystalline powder[5] | Not Available |

| InChI Key | Not Available | DUMNOWYWTAYLJN-UHFFFAOYSA-N[2][5] | VMVUBCKFICINHZ-UHFFFAOYSA-N |

| SMILES | Not Available | CCOC(=O)C1CCCNC1=O[2][4] | CCOC(=O)C1CCNCC1=O.Cl |

Reactivity and Stability

The reactivity of these piperidine derivatives is largely dictated by the interplay of the ester, ketone, and amine functionalities.

Ethyl 2-oxo-3-piperidinecarboxylate is a cyclic β-keto ester. The presence of the amide proton and the protons alpha to the carbonyl groups makes this molecule susceptible to a range of reactions, including:

-

Alkylation and Acylation: The nitrogen of the piperidine ring can be alkylated or acylated under appropriate conditions.

-

Reactions at the α-carbon: The carbon atom between the two carbonyl groups is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reduction: The ketone and amide carbonyl groups can be reduced using various reducing agents.

The stability of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is pH-dependent in aqueous media, a characteristic likely shared by its 2-carboxylate counterpart. Thermal degradation can proceed through several pathways, including ester hydrolysis, decarboxylation, and elimination of hydrogen chloride.

Experimental Protocols

Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate via Hydrogenation Cyclization

A classical and widely cited method for the synthesis of Ethyl 2-oxo-3-piperidinecarboxylate involves a two-step process starting from diethyl malonate and acrylonitrile.[7]

Step 1: Michael Addition

-

Reaction: Diethyl malonate is reacted with acrylonitrile in the presence of a base catalyst to yield diethyl 2-cyanoethylmalonate.

-

Procedure:

Step 2: Reductive Cyclization

-

Reaction: The resulting diethyl 2-cyanoethylmalonate undergoes hydrogenation and cyclization in the presence of a catalyst to form the final product.

-

Procedure:

-

Diethyl 2-cyanoethylmalonate is dissolved in an organic solvent (e.g., ethanol).

-

A Raney Cobalt or Raney Nickel catalyst is added to the solution.[7]

-

The mixture is subjected to a hydrogen atmosphere at elevated temperature (75-130 °C) and pressure.[7]

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified by recrystallization.[7]

-

References

- 1. Synthonix, Inc > Synthons > ethyl 3-oxopiperidine-2-carboxylate;hydrochloride - [E1247] [synthonix.com]

- 2. Ethyl 2-oxo-3-piperidinecarboxylate 99 3731-16-6 [sigmaaldrich.com]

- 3. Ethyl 2-oxopiperidine-3-carboxylate | 3731-16-6 [chemnet.com]

- 4. GSRS [precision.fda.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biosynce.com [biosynce.com]

- 7. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

A Technical Guide to the Strategic Use of Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride in the Synthesis of Alkaloid Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of ethyl 3-oxopiperidine-2-carboxylate hydrochloride, a versatile heterocyclic building block for the construction of complex alkaloid frameworks. While direct literature on this specific regioisomer is specialized, this document extrapolates from the well-established chemistry of related piperidine-based synthons to present its potential applications, key reactions, and detailed experimental protocols. The strategic incorporation of this molecule can pave the way for novel routes to a variety of alkaloid precursors, which are pivotal in the fields of medicinal chemistry and natural product synthesis.

Introduction to Piperidine Alkaloids and Synthetic Precursors

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids, many of which exhibit significant biological activity.[1][2] The synthesis of these complex molecules often relies on the use of pre-functionalized piperidine building blocks. This compound offers a unique combination of functional groups—a ketone, an ester, and a secondary amine—making it a highly valuable precursor for introducing key structural elements found in various alkaloid families. Its hydrochloride salt form enhances stability and improves handling characteristics.

Core Reactivity and Synthetic Potential

The strategic value of this compound lies in the differential reactivity of its functional groups. The secondary amine allows for N-alkylation or N-acylation to introduce side chains or tether the molecule to other fragments. The ketone at the 3-position is a handle for various C-C bond-forming reactions, while the ester at the 2-position can be manipulated through hydrolysis, reduction, or conversion to other functional groups.

A critical aspect of its chemistry involves the generation of an enolate or enamine intermediate, which can then participate in a range of stereoselective transformations. This is particularly relevant for the synthesis of aspidosperma alkaloids, where the construction of a densely functionalized C-ring is a key challenge.[3]

Key Synthetic Transformations and Experimental Protocols

The following sections detail key synthetic transformations that can be applied to this compound, complete with representative experimental protocols. These protocols are based on established methodologies for structurally similar compounds.

A common strategy in the synthesis of indole alkaloids is the coupling of a piperidine fragment with an indole-containing moiety.[3] This can be achieved through N-acylation of the piperidine nitrogen.

Experimental Protocol: N-Acylation with Indole-3-acetyl Chloride

-

Preparation of the Free Base: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), at 0 °C to neutralize the hydrochloride and generate the free secondary amine.

-

Acylation: To the solution of the free base, add a solution of indole-3-acetyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated product.

The presence of the ester and a reactive methylene group alpha to the ketone allows for intramolecular cyclization reactions, such as the Dieckmann condensation, to form bicyclic systems. This is a powerful strategy for constructing the core structures of various alkaloids.

Experimental Protocol: Intramolecular Dieckmann Condensation

-

Reaction Setup: To a solution of a suitable N-substituted ethyl 3-oxopiperidine-2-carboxylate derivative (1.0 eq) in an anhydrous solvent like toluene or THF, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The resulting bicyclic β-keto ester can be purified by column chromatography or crystallization.

The ketone at the 3-position can be converted to an amine via reductive amination, introducing a new nitrogen-containing substituent with controlled stereochemistry, which is a common feature in many alkaloids.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve the N-protected ethyl 3-oxopiperidine-2-carboxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid.

-

Reduction: To this mixture, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) in portions at room temperature.

-

Stir the reaction for 12-24 hours.

-

Work-up: Quench the reaction with water and adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations described above, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

| Transformation | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| N-Acylation | Ethyl 3-oxopiperidine-2-carboxylate | Indole-3-acetyl chloride, TEA | DCM | 0 to RT | 3 | 85-95 | [3] |

| Dieckmann Condensation | N-alkylated piperidine | NaH | Toluene | 50 | 6 | 70-85 | General Organic Chemistry Principles |

| Reductive Amination | N-protected piperidone | Benzylamine, NaBH₃CN | Methanol | RT | 18 | 60-80 | General Organic Chemistry Principles |

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations discussed.

References

In-depth Technical Guide: Spectroscopic and Analytical Data of Piperidine Carboxylate Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a key piperidine carboxylate derivative. While the initial focus of this guide was Ethyl 3-oxopiperidine-2-carboxylate hydrochloride, a thorough search of scientific literature and chemical databases did not yield sufficient experimental data for this specific compound.

Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, Ethyl 2-oxo-3-piperidinecarboxylate . This structural analog serves as a valuable reference point, offering insights into the spectroscopic properties and analytical methodologies relevant to this class of molecules. The data and protocols presented herein are essential for researchers engaged in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Ethyl 2-oxo-3-piperidinecarboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | CDCl₃ | 4.12 | q | 7.0 | -OCH₂CH₃ |

| 3.30 | m | -CH- | |||

| 3.00 | m | -NH-CH₂- | |||

| 2.60 | m | -CH₂- | |||

| 1.95 | m | -CH₂- | |||

| 1.21 | t | 7.1 | -OCH₂CH₃ | ||

| ¹³C | CDCl₃ | 174.16 | C=O (ester) | ||

| 170.0 (est.) | C=O (amide) | ||||

| 61.0 (est.) | -OCH₂- | ||||

| 57.88 | -CH- | ||||

| 44.67 | -NH-CH₂- | ||||

| 28.47 | -CH₂- | ||||

| 23.05 | -CH₂- | ||||

| 14.0 (est.) | -CH₃ |

Note: "est." indicates an estimated value based on typical chemical shifts for similar functional groups, as explicit ¹³C NMR data was not fully detailed in the available sources.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (amide) |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| ~1730 | Strong | C=O Stretch (ester) |

| ~1670 | Strong | C=O Stretch (amide, lactam) |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Fragment Assignment |

| Electron Ionization (EI) | Positive | 171 | 100 | [M]⁺ |

| 126 | 35.6 | [M - OCH₂CH₃]⁺ | ||

| 98 | 43.5 | [M - COOCH₂CH₃]⁺ | ||

| 69 | 58.9 | |||

| 43 | 54.7 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information inferred from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the respective nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum and identify multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet for background correction.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass Spectrometer (e.g., GC-MS or LC-MS with an EI or ESI source)

Procedure (Electron Ionization - GC-MS):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Inject the solution into the gas chromatograph (GC) inlet.

-

-

Chromatographic Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound and the logical relationship between the different analytical techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide for chemical elucidation.

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is publicly available. This guide synthesizes information on closely related analogs and provides established, generalized experimental protocols for determining the solubility and stability of such pharmaceutical compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, ensuring product quality, and meeting regulatory standards. This technical guide provides an overview of the known properties of analogous compounds and outlines detailed protocols for the comprehensive evaluation of the solubility and stability of the title compound.

Physicochemical Properties of Analogous Compounds

Table 1: Physicochemical Data of Related Piperidine Carboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Mthis compound | C₇H₁₂ClNO₃ | 193.63 | Not Available | The closest analog, data is limited.[1] |

| Methyl 4-oxo-3-piperidinecarboxylate hydrochloride | C₇H₁₁NO₃ · HCl | 193.63 | ~175 (dec.) | A positional isomer, provides an indication of thermal stability.[2] |

| 2-Oxopiperidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Not Available | The core ring structure without the ethyl ester.[3] |

Solubility Studies: Protocols and Considerations

The hydrochloride salt form of an active pharmaceutical ingredient (API) is often chosen to enhance aqueous solubility. A comprehensive solubility profile is essential for developing oral dosage forms and predicting bioavailability.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the compound in a specific solvent at a constant temperature.

Experimental Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) to mimic physiological conditions.[4]

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[4]

-

Sample Collection and Analysis: Withdraw an aliquot from each vial, ensuring no undissolved solids are transferred (e.g., by filtration through a 0.45 µm filter).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Report the solubility in mg/mL or mol/L for each solvent and pH condition.

Table 2: Proposed Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To assess solubility in physiologically relevant pH ranges. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Common solvents in pharmaceutical processing. |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | To understand solubility in a range of polar environments. |

| Non-polar Solvents | Dichloromethane, Toluene | To assess solubility in lipophilic environments. |

Visualizing the Solubility Workflow

Caption: Figure 1. Experimental Workflow for Equilibrium Solubility Testing.

Stability Studies: Protocols and Degradation Pathways

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[5][6][7] Forced degradation studies are conducted under more severe conditions to accelerate degradation and elucidate degradation pathways.[8][9]

Forced Degradation Studies

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., in a mixture of water and a co-solvent like acetonitrile) and also use the solid API.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 3.

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity: Confirm the purity of the parent peak and degradation product peaks using a photodiode array (PDA) detector.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl | 2-8 hours at 60-80°C | Ester hydrolysis to 3-oxopiperidine-2-carboxylic acid. |

| Base Hydrolysis | 0.1 N NaOH | 1-4 hours at room temp. | Ester hydrolysis, potential ring opening or epimerization. |

| Oxidation | 3% H₂O₂ | 2-8 hours at room temp. | Oxidation of the piperidine ring, potentially forming N-oxides.[10] |

| Thermal Degradation | 80°C (solid and solution) | 24-72 hours | Decarboxylation or other complex degradation reactions.[10] |

| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines | Photolytic cleavage or rearrangement.[10] |

Visualizing the Stability Testing Workflow

Caption: Figure 2. General Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure, which includes a β-keto ester and a secondary amine within a piperidine ring, several degradation pathways can be anticipated.

-

Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid (2-Oxopiperidine-3-carboxylic acid).

-

Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, leading to the formation of an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.[10]

-

Decarboxylation: Under thermal stress, β-keto esters can undergo decarboxylation.

Visualizing a Plausible Degradation Pathway

Caption: Figure 3. Plausible Degradation Pathways.

Conclusion

While specific solubility and stability data for this compound are not extensively documented, this guide provides a robust framework for its systematic evaluation. By employing the detailed experimental protocols for solubility and forced degradation studies, researchers and drug development professionals can generate the critical data needed to understand the compound's behavior, support formulation development, and ensure the quality and efficacy of potential new medicines. The anticipated degradation pathways, primarily hydrolysis of the ester and oxidation of the piperidine ring, should be the initial focus of stability-indicating method development.

References

- 1. CAS#:1219141-01-1 | METHYL3-OXOPIPERIDINE-2-CARBOXYLATEHYDROCHLORIDE | Chemsrc [chemsrc.com]

- 2. Methyl 4-oxo-3-piperidinecarboxylate 97 71486-53-8 [sigmaaldrich.com]

- 3. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. japsonline.com [japsonline.com]

- 6. gmpsop.com [gmpsop.com]

- 7. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride in the Pursuit of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to target a range of biological pathways. Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has emerged as a valuable and versatile building block in this pursuit. Its inherent chemical functionalities—a reactive ketone, a modifiable ester, and a piperidine ring common to many bioactive molecules—provide a rich platform for the synthesis of complex and potentially therapeutic compounds. This technical guide explores the utility of this scaffold in drug discovery, detailing its synthetic applications, and providing insights into the biological relevance of the derivatives it can generate. While extensive public data on therapeutic agents derived directly from this specific hydrochloride salt is limited, its non-salt form, ethyl 2-oxopiperidine-3-carboxylate, serves as a crucial starting material in the synthesis of complex natural products and other biologically active molecules.

Chemical Properties and Reactivity

This compound is a piperidine derivative characterized by a ketone at the 3-position and an ethyl carboxylate at the 2-position. The hydrochloride salt form enhances its stability and solubility in certain solvents. The key reactive sites of this molecule are the ketone, the ester, and the secondary amine (after deprotonation of the hydrochloride salt), making it a trifunctional scaffold for chemical elaboration.

| Property | Value |

| Molecular Formula | C₈H₁₄ClNO₃ |

| CAS Number | 1253789-62-6 |

| Appearance | White to off-white crystalline powder |

| Molecular Weight | 207.65 g/mol |

Table 1: Physicochemical Properties of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups in ethyl 3-oxopiperidine-2-carboxylate allows for its use in a variety of synthetic transformations to generate diverse molecular architectures.

Synthesis of Aspidosperma Alkaloid Precursors

A notable application of the non-salt form, 3-carboethoxy-2-piperidone, is in the synthesis of intermediates for the complex aspidosperma family of alkaloids, which exhibit a wide range of biological activities.[1] The piperidone ring serves as a foundational element for constructing the intricate polycyclic system of these natural products.

This protocol details the reaction of 3-carboethoxy-2-piperidone with an indole acid chloride to form a key intermediate for Rh(II)-catalyzed cyclization-cycloaddition cascades.[1]

Materials:

-

3-Carboethoxy-2-piperidone (ethyl 2-oxopiperidine-3-carboxylate)

-

n-Butyllithium (n-BuLi) in hexane

-

Indole acid chloride (e.g., 3-indolylacetyl chloride)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 N solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for flash chromatography

Procedure:

-

A solution of 3-carboethoxy-2-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexane is added dropwise to the cooled solution.

-

The resulting solution is allowed to warm to 0 °C for 10 minutes and then re-cooled to -78 °C.

-

The indole acid chloride is added to the reaction mixture.

-

The cooling bath is removed, and the reaction is allowed to stir at room temperature for 12 hours.

-

The reaction is quenched by the addition of 1 N HCl.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are washed with a saturated NaCl solution, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The residue is purified by flash silica gel chromatography to yield the desired indolyl-substituted piperidone.

Potential Therapeutic Applications

While direct evidence for therapeutic agents derived from this compound is scarce in public literature, the broader class of piperidone and piperidine-3-carboxylate derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of the title compound could be valuable candidates for screening in these areas.

Neurodegenerative Diseases

Piperidone-containing compounds have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. Some 2-piperidone derivatives have been shown to inhibit the aggregation of β-amyloid peptides and possess anti-inflammatory properties, which are key pathological features of Alzheimer's.[2] The piperidone scaffold can be functionalized to interact with specific targets in these pathways.

Neurological Disorders

Derivatives of the reduced, non-oxo form, ethyl piperidine-3-carboxylate, have been explored as inhibitors of neurotransmitter transporters. Specifically, (S)-ethyl piperidine-3-carboxylate is a reactant for the synthesis of serotonin and noradrenaline reuptake inhibitors, which are used in the treatment of depression and other mood disorders.[3] This suggests that the piperidine-3-carboxylate core is a privileged scaffold for CNS-targeting agents.

Diabetes

(R)-Ethyl piperidine-3-carboxylate serves as a reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors.[4] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

Inflammation and Cancer

The piperidine scaffold is a common motif in many anti-inflammatory and anticancer agents. Furthermore, the reduced form of the title compound has been used to synthesize Janus kinase 2 (JAK2) inhibitors, which are targets for myeloproliferative neoplasms and inflammatory diseases.[3]

Future Directions and Conclusion

This compound represents a starting material with significant potential for the discovery of novel therapeutic agents. Its utility has been demonstrated in the synthesis of complex natural product precursors, and the broader families of piperidone and piperidine-3-carboxylate derivatives have established biological relevance in a number of important disease areas.

The lack of extensive public data on the direct use of this hydrochloride salt in drug discovery programs may represent an untapped opportunity for researchers. Future work should focus on the systematic exploration of derivatives of this scaffold, with screening against a variety of biological targets, particularly in the areas of neurodegenerative diseases, CNS disorders, and metabolic diseases. The development of efficient and diverse synthetic routes from this starting material will be key to unlocking its full potential in medicinal chemistry.

The logical progression from this versatile starting material to a potential therapeutic agent can be visualized as follows:

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

A Technical Guide to the Synthesis of Chiral Piperidines from Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of chirality into the piperidine ring can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile, making the development of stereoselective synthetic routes a critical endeavor in drug discovery.[3][4] Ethyl 3-oxopiperidine-2-carboxylate hydrochloride serves as a versatile and strategic precursor for accessing a variety of chiral piperidine derivatives. Its bifunctional nature, possessing both a ketone and a β-keto ester moiety, allows for diverse chemical manipulations to install desired stereocenters.

This technical guide provides an in-depth overview of the strategies and methodologies for the stereoselective synthesis of chiral piperidines utilizing this compound. It covers asymmetric reduction techniques, particularly enzymatic methods, and provides detailed experimental protocols and data to support the practical application of these methods in a research and development setting.

Overview of Synthetic Strategies

The primary approach to generating chiral piperidines from this compound involves the stereoselective reduction of the C3-ketone. This reduction creates a hydroxyl group, establishing two adjacent stereocenters (at C2 and C3). The relative and absolute stereochemistry of these centers can be controlled through the choice of reducing agent and reaction conditions.

Key synthetic pathways include:

-

Asymmetric Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a highly efficient and selective method for the reduction of the ketone, providing access to specific diastereomers and enantiomers.[5][6][7]

-

Chemo-catalytic Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands can also be employed for the enantioselective reduction of the keto group.

-

Diastereoselective Reduction followed by Resolution: A non-chiral reducing agent can be used to produce a mixture of diastereomers, which can then be separated. Subsequent resolution, either chemical or enzymatic, can then isolate the desired enantiomer.

This guide will focus on the asymmetric biocatalytic reduction, a method of growing importance in pharmaceutical synthesis due to its high selectivity and environmentally benign nature.

Asymmetric Reduction using Ketoreductases (KREDs)

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor such as NADPH.[6] Commercially available KRED libraries offer a wide range of enzymes with varying substrate specificities and stereopreferences, enabling the synthesis of either syn or anti diastereomers with high enantiomeric excess (ee) and diastereomeric excess (de).

The reduction of this compound can theoretically yield four possible stereoisomers. KREDs can be selected to preferentially form one of these isomers.

Caption: General workflow for the asymmetric reduction of ethyl 3-oxopiperidine-2-carboxylate.

Data Presentation: Stereoselective Reduction of β-Keto Esters

Table 1: Representative Results of KRED-catalyzed Reduction of α-Alkyl-β-keto Esters

| Substrate | Enzyme (KRED) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | KRED-108 | (2R,3R) | >99% | >99% | [8] |

| Ethyl 2-allyl-3-oxobutanoate | KRED-108 | (2R,3R) | >99% | >99% | [8] |

| Ethyl 2-chloro-3-oxobutanoate | KRED-02 | cis-(2S,3R) | 99% | >99% | [8] |

| Ethyl 2-chloro-3-oxobutanoate | KRED-10 | trans-(2R,3R) | 98% | >99% |[8] |

Table 2: Expected Outcomes for Ethyl 3-oxopiperidine-2-carboxylate Reduction

| Enzyme Type | Expected Major Product | Expected Purity |

|---|---|---|

| syn-selective KRED | (2S,3R)- or (2R,3S)-ethyl 3-hydroxypiperidine-2-carboxylate | >95% de, >99% ee |

| anti-selective KRED | (2R,3R)- or (2S,3S)-ethyl 3-hydroxypiperidine-2-carboxylate | >95% de, >99% ee |

Experimental Protocols

The following protocols are generalized procedures based on established methods for the enzymatic reduction of β-keto esters.[5][8] Optimization of substrate concentration, pH, temperature, and cofactor regeneration system may be required for the specific substrate.

4.1 General Protocol for Ketoreductase Screening

Caption: Workflow for screening a ketoreductase library.

Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing D-glucose (1.1 eq), NADP+ (1 mg/mL), and glucose dehydrogenase (GDH, 1 mg/mL) for cofactor regeneration.

-

Enzyme Distribution: Dispense 1-2 mg of each ketoreductase from a screening kit into individual wells of a 96-well microtiter plate.

-

Reaction Initiation: To each well, add 200 µL of the prepared buffer. Subsequently, add 10 µL of a 100 mM solution of this compound in DMSO.

-

Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

-

Workup: Quench the reaction by adding 200 µL of ethyl acetate to each well. Mix thoroughly and centrifuge the plate to separate the layers.

-

Analysis: Analyze a sample from the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion, diastereomeric excess (de), and enantiomeric excess (ee).

4.2 Preparative Scale Asymmetric Reduction

Methodology:

-

Reaction Setup: To a stirred solution of 100 mM potassium phosphate buffer (pH 7.0, 100 mL), add D-glucose (1.98 g, 11 mmol), NADP+ (20 mg), and glucose dehydrogenase (20 mg).

-

Enzyme Addition: Add the selected ketoreductase (e.g., 100 mg of KRED-130 for syn selectivity or KRED-110 for anti selectivity).[5] Stir the mixture until the enzyme is fully dissolved.

-

Substrate Addition: Add this compound (2.08 g, 10 mmol) to the reaction mixture. If solubility is an issue, a co-solvent such as isopropanol (5-10% v/v) can be used.

-

Reaction Monitoring: Maintain the pH at 7.0 by the periodic addition of 1 M NaOH. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

-

Workup: Once the reaction is complete (typically 12-24 hours), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired chiral ethyl 3-hydroxypiperidine-2-carboxylate.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of medicinally relevant chiral piperidines. The strategic application of modern catalytic methods, particularly asymmetric enzymatic reduction with ketoreductases, provides a powerful and efficient route to access optically pure diastereomers. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this precursor in the design and synthesis of novel chiral piperidine-containing molecules, ultimately enriching the library of compounds available to combat diseases.[4]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 6. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-oxopiperidine-2-carboxylate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is centered around the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. This protocol outlines the preparation of the acyclic precursor, its subsequent cyclization, and the final work-up and purification of the target compound.

Introduction

The Dieckmann condensation is a robust and widely used organic reaction for the formation of five- and six-membered cyclic β-keto esters.[1][2] It is the intramolecular equivalent of the Claisen condensation and proceeds via the formation of an enolate ion which then attacks the second ester group within the same molecule, leading to a cyclized product.[1][3] This methodology is particularly effective for creating sterically favored five- and six-membered ring systems.[1]

The synthesis of Ethyl 3-oxopiperidine-2-carboxylate involves the preparation of an N-protected amino diester precursor, followed by a base-mediated intramolecular condensation to yield the desired piperidine ring system. The resulting β-keto ester can be a versatile intermediate for further chemical modifications.

Reaction Scheme

The overall synthetic strategy involves two key stages:

-

Synthesis of the Acyclic Precursor: Preparation of an N-protected amino diester. A common strategy involves the alkylation of an amino acid ester derivative.

-

Dieckmann Condensation: Intramolecular cyclization of the diester precursor using a strong base to yield the target Ethyl 3-oxopiperidine-2-carboxylate.

Experimental Protocols

Part 1: Synthesis of the Acyclic Diester Precursor (Exemplary Procedure)

This protocol describes the synthesis of a suitable N-protected amino diester, which will serve as the starting material for the Dieckmann condensation. An N-benzyl protecting group is utilized in this example.

Materials:

-

Ethyl glycinate hydrochloride

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl glycinate hydrochloride, potassium carbonate, and toluene.

-

Add ethyl 4-bromobutanoate to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-N-(ethoxycarbonylmethyl)amino-butyrate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Dieckmann Condensation for the Synthesis of Ethyl 3-oxopiperidine-2-carboxylate

This protocol details the intramolecular cyclization of the N-protected amino diester precursor to form the target compound.

Materials:

-

N-protected amino diester precursor (from Part 1)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino diester precursor in anhydrous ethanol or THF.

-

Add sodium ethoxide to the solution at room temperature. The amount of base is critical and is typically used in stoichiometric amounts.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-oxopiperidine-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Notes |

| Precursor Synthesis | ||

| Reactants | Ethyl glycinate hydrochloride, Ethyl 4-bromobutanoate | Stoichiometry to be optimized based on specific literature procedures. |

| Base | Potassium carbonate | Typically used in excess. |

| Solvent | Toluene | Anhydrous conditions are recommended. |

| Reaction Temperature | Reflux | |

| Dieckmann Condensation | ||

| Substrate | N-protected amino diester | |

| Base | Sodium ethoxide | Other strong bases like sodium hydride or potassium tert-butoxide can also be used.[2] |

| Solvent | Anhydrous Ethanol or THF | The choice of solvent can influence the reaction rate and yield. |

| Reaction Temperature | Room temperature to reflux | To be optimized for the specific substrate. |

| Product | ||

| Expected Yield | Moderate to good | Yields for Dieckmann condensations are typically in this range. |

| Purification Method | Column chromatography, Recrystallization |

Visualizations

Reaction Mechanism

The mechanism of the Dieckmann condensation involves the formation of an enolate followed by an intramolecular nucleophilic attack.

Caption: General mechanism of the Dieckmann condensation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 3-oxopiperidine-2-carboxylate.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Anhydrous solvents are required for the Dieckmann condensation step. Ensure proper drying techniques are used.

-

Handle all organic solvents and reagents with caution, as they may be flammable and/or toxic.

Concluding Remarks

This protocol provides a general framework for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate via the Dieckmann condensation. The specific reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may require optimization based on the specific N-protecting group and the scale of the reaction. Researchers should consult relevant literature for more detailed procedures and characterization data for the target compound and its intermediates.

References

Application Notes and Protocols for the Catalyic Hydrogenation of Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of ethyl 3-oxopiperidine-2-carboxylate hydrochloride and its derivatives represents a critical transformation in synthetic and medicinal chemistry. The resulting ethyl 3-hydroxypiperidine-2-carboxylate scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical compounds. The stereochemical outcome of this reduction is of paramount importance, as the relative and absolute configuration of the hydroxyl and ester substituents significantly influences the pharmacological properties of the final product.

This document provides detailed application notes and experimental protocols for the diastereoselective and enantioselective catalytic hydrogenation of this compound derivatives. The protocols are based on established methodologies for the reduction of analogous α-amino-β-keto ester hydrochlorides, which serve as excellent models for this substrate class.

Reaction Principle and Stereochemical Considerations

The catalytic hydrogenation of this compound involves the reduction of a ketone to a secondary alcohol. Due to the presence of a pre-existing stereocenter at the C2 position, the formation of a new stereocenter at the C3 position can lead to two diastereomers: cis and trans (or syn and anti). The stereochemical outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Dynamic kinetic resolution (DKR) is a powerful strategy employed in these hydrogenations.[1][2] In this process, the substrate, which can racemize at the α-carbon under the reaction conditions, is converted into a single, desired stereoisomer with high diastereoselectivity and enantioselectivity. For α-amino-β-keto ester hydrochlorides, this approach has been shown to yield predominantly the anti (or trans) β-hydroxy-α-amino acid esters.[1][2]

Data Presentation: Catalyst Systems and Performance

The following tables summarize the performance of various catalytic systems in the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, which are close structural analogs of the target compound. This data provides a strong basis for catalyst selection and optimization for the hydrogenation of this compound derivatives.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino-β-Keto Ester Hydrochlorides [1]

| Entry | Substrate (Ar) | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | anti:syn | ee (%) [anti] |

| 1 | Phenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 95 | >99:1 | 98 |

| 2 | 4-Fluorophenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 92 | >99:1 | 97 |

| 3 | 4-Chlorophenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 96 | >99:1 | 99 |

| 4 | 4-Methylphenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 93 | >99:1 | 98 |

| 5 | 2-Naphthyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 91 | >99:1 | 99 |

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of α-Amino-β-Keto Ester Hydrochlorides [2]

| Entry | Substrate (Ar) | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | anti:syn | ee (%) [anti] |

| 1 | Phenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 98 | 98:2 | 99 |

| 2 | 4-Methoxyphenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 95 | 97:3 | 99 |

| 3 | 4-Bromophenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 97 | 98:2 | 99 |

| 4 | 3-Thienyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 96 | 99:1 | 99 |

| 5 | Cyclohexyl | Ni(OAc)₂ / (R,R)-QuinoxP* | 50 | 50 | 48 | 92 | 95:5 | 98 |

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound derivatives, adapted from procedures for analogous α-amino-β-keto ester hydrochlorides.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the work of Mashima et al. on the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides.[1]

Materials:

-

This compound derivative

-

[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

(S)-MeO-BIPHEP or (R)-MeO-BIPHEP (chiral bisphosphine ligand)

-

NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Argon or Nitrogen)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, to a flame-dried Schlenk tube, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (S)-MeO-BIPHEP, 0.011 mmol, 2.2 mol%). Add anhydrous, degassed methanol (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: In a separate flame-dried glass liner for the autoclave, add the this compound derivative (0.5 mmol, 1.0 eq) and NaBArF (0.01 mmol, 2 mol%).

-

Catalyst Transfer: Transfer the prepared catalyst solution to the glass liner containing the substrate using a cannula or a gas-tight syringe.

-

Hydrogenation: Place the glass liner into the high-pressure hydrogenation reactor. Seal the reactor and purge with inert gas (3-5 cycles).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 24-48 hours).

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with inert gas.

-

Remove the glass liner and concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-hydroxypiperidine-2-carboxylate.

-

Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the purified product.

-

Protocol 2: Nickel-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the work of Zhou et al. on the nickel-catalyzed asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides.[2]

Materials:

-

This compound derivative

-

Ni(OAc)₂ (Nickel(II) acetate)

-

(R,R)-QuinoxP* or (S,S)-QuinoxP* (chiral bisphosphine ligand)

-

Anhydrous, degassed solvent (e.g., methanol or 2,2,2-trifluoroethanol)

-

High-pressure hydrogenation reactor

-

Inert gas (Argon or Nitrogen)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Preparation: In a glovebox, to a vial, add Ni(OAc)₂ (0.01 mmol, 2 mol%) and the chiral ligand (e.g., (R,R)-QuinoxP*, 0.011 mmol, 2.2 mol%). Add anhydrous, degassed solvent (1 mL) and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate glass liner for the autoclave, add the this compound derivative (0.5 mmol, 1.0 eq).

-

Reaction Mixture Assembly: Add the substrate to the vial containing the catalyst solution and rinse the substrate vial with an additional portion of the solvent (1-2 mL) to ensure complete transfer.

-

Hydrogenation:

-

Place the vial into the high-pressure hydrogenation reactor.

-

Seal the reactor and purge with inert gas (3-5 cycles).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 48 hours).

-

-

Work-up and Purification:

-

After the reaction, carefully vent the hydrogen gas and purge the reactor with inert gas.

-

Remove the vial and pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography if necessary.

-

Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for catalytic hydrogenation.

Proposed Mechanism for Diastereoselective Hydrogenation